molecular formula C11H11BrN4O2S B4057713 7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE

7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B4057713
M. Wt: 343.20 g/mol
InChI Key: SHJWWUMVOGHLBB-UHFFFAOYSA-N
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Description

7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE: is a complex organic compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science

Scientific Research Applications

Chemistry: 7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the design of molecules with high specificity and efficacy.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in various electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,1,3-benzothiadiazole to introduce the bromine atom at the 7th position. This is followed by nitration to introduce the nitro group at the 5th position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Substitution: The piperidino group can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Amino derivatives: from the reduction of the nitro group.

    Substituted benzothiadiazoles: from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons through its conjugated system, making it an efficient electron acceptor. In biological systems, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE is unique due to the combination of bromine, nitro, and piperidino groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

7-bromo-5-nitro-4-piperidin-1-yl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2S/c12-7-6-8(16(17)18)11(10-9(7)13-19-14-10)15-4-2-1-3-5-15/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWWUMVOGHLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C3=NSN=C23)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE
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7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE
Reactant of Route 5
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7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE
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7-BROMO-5-NITRO-4-PIPERIDINO-2,1,3-BENZOTHIADIAZOLE

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